molecular formula C12H16N2O2 B11817117 ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate

ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B11817117
M. Wt: 220.27 g/mol
InChI Key: PYMYXOFNSKZBGT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is an organic compound with a unique structure that includes a pyrazole ring, an ethyl ester group, and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The alkyne chain is introduced through a subsequent reaction with pent-4-yn-1-ol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The alkyne chain and pyrazole ring can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, an ethyl ester group, and an alkyne chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 5-methyl-2-pent-4-ynylpyrazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-4-6-7-8-14-11(9-10(3)13-14)12(15)16-5-2/h1,9H,5-8H2,2-3H3

InChI Key

PYMYXOFNSKZBGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCCC#C)C

Origin of Product

United States

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